4-Fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
“4-Fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with potent antileukemic activity has been developed with excellent yields in 31 min of reaction time over 5 steps . This is significantly faster than the conventional heating method, which required around 17 hours .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Pharmacological Activities
- A series of fluorobenzimidazoles, including 4-Fluoro-1-methyl-1H-benzo[d]imidazole derivatives, have been synthesized and evaluated for their inhibitory effects on 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), indicating potential anti-inflammatory properties (Nandha, Ramareddy, & Kuntal, 2018).
- Another research highlighted the development of fluorobenzimidazole-based inhibitors with improved pharmacokinetic and toxicological characteristics for potential 5-LOX inhibition (Mano et al., 2004).
Chemical Synthesis and Characterization
- The synthesis and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a derivative of 4-Fluoro-1-methyl-1H-benzo[d]imidazole, was reported, indicating its relevance in the field of chemistry (Richter et al., 2023).
- Studies on the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors have involved compounds related to 4-Fluoro-1-methyl-1H-benzo[d]imidazole, showing the compound's relevance in cancer treatment research (Teffera et al., 2013).
Biological Activity and Potential Applications
- Research on novel derivatives of 1H-benzo[d]imidazole, including 4-Fluoro-1-methyl-1H-benzo[d]imidazole, showed moderate antibacterial activity against gram-positive and gram-negative bacteria (Darekar et al., 2020).
- A study on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole and its potential applications in various scientific fields was conducted, further highlighting the chemical's versatility (Huang Jin-qing, 2009).
Anticancer and Antimicrobial Properties
- The synthesis of fluorinated heterocyclic compounds, including 4-Fluoro-1-methyl-1H-benzo[d]imidazole derivatives, was carried out, and these compounds were screened for antimicrobial and anti-inflammatory activity, indicating their potential in pharmaceutical applications (Binoy et al., 2021).
Optical and Electrical Properties
- Research on the electronic structures and photophysical properties of phosphorescent Ir(III) complexes with ligands, including 4-Fluoro-1-methyl-1H-benzo[d]imidazole derivatives, revealed their potential applications in OLEDs and other electronic devices (Liu et al., 2013).
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
properties
IUPAC Name |
4-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMBFXNJVZDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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